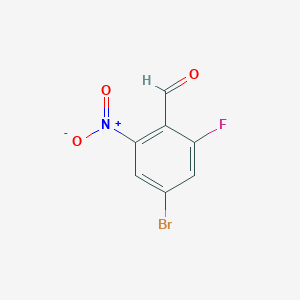

4-Bromo-2-fluoro-6-nitrobenzaldehyde

Description

Contextual Background of Substituted Benzaldehydes and Aromatic Nitro Compounds

Substituted benzaldehydes are a class of organic compounds where a benzene (B151609) ring is appended with a formyl group (-CHO) and one or more other substituents. The nature and position of these substituents profoundly influence the chemical and physical properties of the molecule. google.com Aromatic aldehydes are fundamental building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. ncert.nic.in

Aromatic nitro compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are pivotal intermediates in industrial synthesis. sigmaaldrich.com The strong electron-withdrawing nature of the nitro group significantly impacts the reactivity of the aromatic ring, making it susceptible to nucleophilic attack and directing further electrophilic substitutions. ncert.nic.insigmaaldrich.com These compounds are precursors to a wide variety of materials, including dyes, polymers, and explosives. sigmaaldrich.com

Significance of Halogenated and Nitrated Aromatic Aldehydes in Synthetic Chemistry

The simultaneous presence of halogen and nitro groups on a benzaldehyde (B42025) scaffold creates a highly versatile and reactive molecule. Halogenated and nitrated aromatic aldehydes are valuable synthons in organic chemistry, offering multiple reaction sites for molecular elaboration. The halogen atom (such as bromine) serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for transition metal-catalyzed cross-coupling reactions. The nitro group can be readily reduced to an amine, opening pathways to a diverse range of aniline (B41778) derivatives, which are themselves important synthetic intermediates. mdpi.com The aldehyde functionality provides a gateway for a multitude of transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon bonds through reactions like aldol (B89426) condensation and Wittig reactions. google.com

Rationale for In-Depth Research on 4-Bromo-2-fluoro-6-nitrobenzaldehyde

The specific arrangement of a bromine atom at the 4-position, a fluorine atom at the 2-position, and a nitro group at the 6-position of a benzaldehyde ring in this compound presents a unique and compelling case for detailed investigation. The interplay of the electron-withdrawing effects of the nitro and fluoro groups, combined with the synthetic utility of the bromo and aldehyde functionalities, makes this compound a potentially powerful building block for the synthesis of novel and complex molecules. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the development of new pharmaceuticals and agrochemicals. synquestlabs.comsigmaaldrich.com A thorough understanding of its synthesis, properties, and reactivity is therefore crucial for unlocking its full potential in various fields of chemical science.

Chemical Properties of this compound

The chemical characteristics of this compound are defined by the interplay of its constituent functional groups.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1698028-22-6 | chemicalbook.com |

| Molecular Formula | C₇H₃BrFNO₃ | chemicalbook.com |

| Molecular Weight | 248.01 g/mol | chemicalbook.com |

| Physical State | Solid (inferred from related compounds) | rsc.org |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of closely related compounds such as 4-bromo-2-nitrobenzaldehyde (B1297750) and other substituted benzaldehydes, the expected spectral features can be inferred. chemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electronic effects of the bromo, fluoro, and nitro substituents. The aldehyde proton would appear as a singlet in the downfield region, typically around 9-10 ppm.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be observed at a characteristic downfield position.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde group (typically around 1700 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. google.com

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of functional groups.

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and the synthesis of analogous compounds.

Plausible Synthetic Route

A likely method for the preparation of this compound involves the oxidation of the corresponding toluene (B28343) derivative, 4-bromo-2-fluoro-6-nitrotoluene (B1271564). google.comchemicalbook.com This transformation is a common strategy for the synthesis of aromatic aldehydes.

Step 1: Synthesis of 4-Bromo-2-fluoro-6-nitrotoluene

The synthesis of the precursor, 4-bromo-2-fluoro-6-nitrotoluene, can be achieved from 2-fluoro-4-bromotoluene. This starting material can be prepared through a multi-step sequence involving nitration and diazotization reactions from commercially available precursors. chemicalbook.com The nitration of 2-fluoro-4-bromotoluene would introduce the nitro group onto the aromatic ring.

Step 2: Oxidation to this compound

The subsequent oxidation of the methyl group of 4-bromo-2-fluoro-6-nitrotoluene to an aldehyde can be accomplished using various oxidizing agents. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. google.com

Chromyl chloride (Etard reaction): This reagent can selectively oxidize a methyl group to an aldehyde. google.com

Manganese dioxide (MnO₂): This is another common reagent for the oxidation of benzylic alcohols and toluenes to aldehydes. chemscene.com

The general reaction scheme is as follows:

A plausible two-step synthesis of this compound starting from 2-fluoro-4-bromotoluene.

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups:

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-bromo-2-fluoro-6-nitrobenzoic acid.

Reduction: Can be reduced to the corresponding benzyl (B1604629) alcohol.

Condensation Reactions: Can participate in aldol condensations and similar reactions to form larger, more complex molecules. google.com

Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. It can also be reduced to an amino group, providing a route to 4-bromo-2-fluoro-6-aminobenzaldehyde, a valuable synthetic intermediate.

Halogen Substituents (Bromo and Fluoro): The bromine atom is a good leaving group in nucleophilic aromatic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom also influences the reactivity of the aromatic ring.

Applications in Organic Synthesis

The unique combination of functional groups makes this compound a valuable building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry and agrochemical research.

Precursor for Heterocyclic Compounds

The aldehyde and nitro functionalities are well-suited for the construction of various heterocyclic rings. For instance, the reduction of the nitro group to an amine, followed by condensation with the aldehyde or a derivative, can lead to the formation of nitrogen-containing heterocycles. The presence of the halogen atoms provides further handles for diversification of the resulting heterocyclic core.

Intermediate in Medicinal and Agrochemical Chemistry

While specific examples of the direct use of this compound in the synthesis of commercial drugs or pesticides are not widely documented, its structural motifs are present in many biologically active molecules. Halogenated and nitrated aromatic compounds are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.comsigmaaldrich.com The potential to transform the aldehyde, nitro, and bromo groups into a variety of other functionalities makes this compound a versatile starting material for the synthesis of libraries of compounds for biological screening. For example, substituted benzaldehydes have been investigated for their potential to modulate hemoglobin and as inhibitors of various enzymes. synquestlabs.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-6-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIBCVVUGNCJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291688 | |

| Record name | 4-Bromo-2-fluoro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698028-22-6 | |

| Record name | 4-Bromo-2-fluoro-6-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698028-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies

Retrosynthetic Analysis of 4-Bromo-2-fluoro-6-nitrobenzaldehyde

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available precursors wikipedia.orgdeanfrancispress.com. The analysis for this compound identifies a logical synthetic route by deconstructing the molecule step-by-step.

The primary and most logical disconnection is the aldehyde functional group. Through a Functional Group Interconversion (FGI), the aldehyde can be traced back to a methyl group, a common precursor for aldehydes. This leads to the key intermediate, 2-Bromo-4-fluoro-6-nitrotoluene .

Further disconnection of the nitro group from 2-Bromo-4-fluoro-6-nitrotoluene via a conceptual reversal of a nitration reaction points to 2-Bromo-4-fluorotoluene as the next precursor. Subsequently, disconnecting the bromo group through the reverse of a bromination reaction simplifies the structure to 4-fluorotoluene , a readily available starting material. This analysis suggests a forward synthesis commencing with 4-fluorotoluene, followed by sequential bromination, nitration, and oxidation.

Synthetic Methodologies for this compound

The forward synthesis, as informed by the retrosynthetic analysis, involves a sequence of carefully chosen reactions to achieve the desired substitution pattern.

A plausible multi-step synthesis for this compound begins with 4-fluorotoluene and proceeds through three key transformations: electrophilic bromination, electrophilic nitration, and side-chain oxidation acs.orgodinity.comlibretexts.org. Each step's success is contingent on the directing effects of the substituents already present on the aromatic ring.

The regiochemical outcome of the synthesis is dictated by the electronic properties of the substituents on the benzene (B151609) ring.

Fluorine : An ortho-, para-directing group.

Methyl group : An ortho-, para-directing group.

Bromine : An ortho-, para-directing, deactivating group.

Nitro group : A meta-directing, strongly deactivating group.

In the first step, the bromination of 4-fluorotoluene, the ortho-, para-directing methyl and fluoro groups guide the incoming electrophile. The position ortho to the methyl group and meta to the fluoro group (C2) is a likely site for substitution.

In the subsequent nitration of 2-Bromo-4-fluorotoluene, the substitution is directed by three groups. The powerful ortho-, para-directing methyl and fluoro groups will strongly activate the C6 position, which is ortho to both. This overcomes the directing effect of the bromine atom, leading to the desired 2-bromo-4-fluoro-6-nitrotoluene intermediate.

The introduction of the nitro group at the C6 position is achieved through electrophilic aromatic substitution. The nitration of 2-Bromo-4-fluorotoluene can be performed using a mixture of concentrated nitric acid and sulfuric acid. The strong activating effects of the methyl and fluoro groups preferentially direct the nitronium ion (NO₂⁺) to the C6 position. A similar methodology is employed in the nitration of 2-bromo-4-fluorophenol, where a sulfuric acid-nitric acid mixture is used to achieve regioselective nitration google.com.

Table 1: Directed Nitration of 2-Bromo-4-fluorotoluene

| Parameter | Details | Reference (Analogous Reaction) |

| Starting Material | 2-Bromo-4-fluorotoluene | - |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | google.com |

| Solvent | Chloroform (optional) | google.com |

| Temperature | 40-80 °C | google.com |

| Product | 2-Bromo-4-fluoro-6-nitrotoluene | - |

Bromination: The synthesis begins with the bromination of 4-fluorotoluene. This electrophilic aromatic substitution is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) youtube.comyoutube.com. The catalyst polarizes the Br-Br bond, generating a strong electrophile that is attacked by the electron-rich aromatic ring youtube.comyoutube.com.

Table 2: Bromination of 4-fluorotoluene

| Parameter | Details | Reference (General Method) |

| Starting Material | 4-fluorotoluene | - |

| Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) | youtube.com |

| Solvent | None or an inert solvent (e.g., CCl₄) | - |

| Temperature | Room Temperature | - |

| Product | 2-Bromo-4-fluorotoluene | - |

Fluorination: Direct fluorination of the aromatic ring at a late stage is generally not feasible due to the high reactivity of fluorine. Therefore, the synthetic strategy relies on using a fluorinated starting material, in this case, 4-fluorotoluene.

An alternative approach involves the synthesis of the key intermediate, 2-Bromo-4-fluoro-6-nitrotoluene, from 4-fluoro-2-nitrotoluene. This route utilizes N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid and sulfuric acid to achieve selective bromination .

The final step in the synthesis is the conversion of the methyl group of 2-Bromo-4-fluoro-6-nitrotoluene into an aldehyde. This transformation is an oxidation reaction. A well-established method for the oxidation of a methyl group on an electron-deficient aromatic ring is the use of chromium trioxide (CrO₃) in acetic anhydride (B1165640). This reaction proceeds via a diacetate intermediate, which is then hydrolyzed with aqueous acid to yield the final aldehyde product chemicalbook.com. This method has been successfully used for the synthesis of the analogous compound, 4-bromo-2-nitrobenzaldehyde (B1297750), from 4-bromo-2-nitrotoluene chemicalbook.com.

Table 3: Aldehyde Group Introduction via Oxidation

| Parameter | Details | Reference (Analogous Reaction) |

| Starting Material | 2-Bromo-4-fluoro-6-nitrotoluene | - |

| Reagents | Step 1: Chromium trioxide (CrO₃), Acetic anhydride, Sulfuric acid. Step 2: Hydrochloric acid (HCl), Water, Ethanol. | chemicalbook.com |

| Temperature | Step 1: 0-10 °C. Step 2: Reflux. | chemicalbook.com |

| Product | This compound | - |

Precursor Selection and Design for Convergent and Linear Syntheses

Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material through a series of steps. youtube.com For this compound, a plausible linear strategy would begin with a simpler, commercially available substituted benzene and introduce the remaining functional groups one by one. The order of these introductions is critical to ensure correct regioselectivity due to the directing effects of the existing substituents.

A potential linear pathway could start from 4-bromo-2-fluorotoluene. The methyl group can then be nitrated, followed by oxidation to the aldehyde. Another possible precursor is 2-bromo-4-fluorotoluene, which would undergo nitration and subsequent oxidation. The selection of precursors is guided by the directing effects of the substituents. For instance, in the synthesis of the related compound 2-bromo-4-fluoro-6-nitrotoluene, 4-fluoro-2-nitrotoluene is treated with N-bromosuccinimide. Similarly, a synthetic route for 2-bromo-4-fluoro-6-nitrophenol starts with 2-bromo-4-fluorophenol, which is then nitrated. google.com

Advanced Synthetic Techniques and Optimization of Reaction Conditions

Catalytic Systems in the Synthesis of this compound

While specific catalytic systems for the direct synthesis of this compound are not extensively documented in readily available literature, the synthesis of its precursors and related structures often involves catalysis. For instance, the oxidation of a methyl group to an aldehyde, a key transformation in many potential synthetic routes, can be achieved using various catalytic methods. One common reaction is the Etard reaction, which uses chromyl chloride to oxidize a methyl group on an aromatic ring to an aldehyde. ncert.nic.in

Furthermore, if a synthetic route involves cross-coupling reactions to introduce the bromo or other groups, transition metal catalysts such as palladium or copper would be essential. These catalysts are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Solvent Effects and Temperature Control in Reaction Yields and Selectivity

Solvent choice and temperature are critical parameters that significantly influence the outcome of chemical reactions, affecting reaction rates, yields, and the selectivity of product formation.

Solvent Effects: The polarity of the solvent can stabilize or destabilize transition states and intermediates, thereby altering the reaction pathway. In the synthesis of related compounds, various solvents are employed. For example, in the preparation of 2-bromo-4-fluoro-6-nitrotoluene, a mixture of trifluoroacetic acid and concentrated sulfuric acid is used. For the synthesis of 4-bromo-2-nitrobenzaldehyde from 4-bromo-1-methyl-2-nitrobenzene, acetic anhydride is the solvent. chemicalbook.com The choice of solvent depends on the specific reaction being performed, such as nitration, bromination, or oxidation, and its ability to dissolve the reactants and facilitate the desired chemical transformation.

Temperature Control: Temperature management is crucial for controlling reaction kinetics and preventing side reactions. Many reactions in the synthesis of substituted benzaldehydes require specific temperature ranges. For instance, the nitration of aromatic compounds is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent over-nitration or degradation of the starting material. chemicalbook.com In the synthesis of 2-bromo-4-fluoro-6-nitrophenol, the initial reaction is controlled at 20 °C, and then the temperature is raised to 45 °C to drive the reaction to completion. google.com Precise temperature control is essential for maximizing the yield of the desired product and ensuring the safety of the reaction.

Purification and Characterization of Synthetic Intermediates

The isolation and purification of intermediates are essential steps to ensure the purity of the final product. Common techniques employed in organic synthesis include:

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. For example, the crude product of 2-bromo-4-fluoro-6-nitrophenol is purified by recrystallization from ethanol. google.com

Chromatography: Techniques such as flash column chromatography are powerful for separating compounds based on their differential adsorption to a stationary phase. This method was used to purify 1-bromo-5-fluoro-2-methyl-3-nitro-benzene.

Extraction and Washing: Liquid-liquid extraction is used to separate the product from the reaction mixture, often followed by washing with water or brine to remove inorganic impurities. google.com

Once purified, the characterization of intermediates is crucial to confirm their structure and purity before proceeding to the next synthetic step. Standard analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., aldehyde, nitro group).

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. researchgate.net

Table 2: Common Purification and Characterization Techniques

| Technique | Purpose | Example Application |

|---|---|---|

| Recrystallization | Purification of solid compounds | Purifying 2-bromo-4-fluoro-6-nitrophenol in ethanol. google.com |

| Flash Chromatography | Separation of compounds in a mixture | Purifying 1-bromo-5-fluoro-2-methyl-3-nitro-benzene. |

| NMR Spectroscopy | Structural elucidation | Confirming the arrangement of atoms in a molecule. |

| IR Spectroscopy | Functional group identification | Detecting C=O stretch of the aldehyde and N-O stretches of the nitro group. |

Chemical Reactivity and Derivatization Pathways of this compound

Nucleophilic Aromatic Substitution Reactions Involving Halogen and Nitro Groups

The chemical reactivity of this compound is dominated by the presence of multiple electron-withdrawing groups (nitro and aldehyde) and two halogen atoms on the aromatic ring. These features make the compound particularly susceptible to nucleophilic aromatic substitution (SNAr). openstax.org

In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups, especially in the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. openstax.org

In this compound, both the fluorine and bromine atoms are potential leaving groups. The nitro group at position 6 is ortho to the fluorine at position 2 and para to the bromine at position 4. The aldehyde group at position 1 is ortho to both the fluorine and the nitro group. This substitution pattern strongly activates the ring for nucleophilic attack.

Generally, fluorine is a better leaving group than bromine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-limiting step in SNAr is typically the initial attack by the nucleophile to form the Meisenheimer complex. nih.gov The superior ability of fluorine to stabilize the developing negative charge through its inductive effect outweighs its stronger carbon-fluorine bond strength in this context.

Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C2), leading to the displacement of the fluoride ion. The nitro group at the ortho position (C6) and the aldehyde group at the other ortho position (C1) provide significant resonance stabilization for the Meisenheimer intermediate formed during this process. A nucleophile could also potentially displace the bromine atom at C4, which is activated by the para-nitro group and the ortho-aldehyde group. The relative reactivity at these two positions would depend on the specific nucleophile and reaction conditions.

The nitro group itself is generally not displaced in SNAr reactions as it is a very poor leaving group. Instead, its primary role is to activate the ring towards substitution of the halogens.

Reduction Reactions of the Aldehyde and Nitro Functional Groups

The selective reduction of the aldehyde and nitro groups in this compound is a critical step in the synthesis of various derivatives. The presence of both functional groups necessitates careful selection of reducing agents and reaction conditions to achieve the desired chemoselectivity.

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine. Aromatic amines are crucial intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com While sodium borohydride is a mild reducing agent capable of reducing aldehydes and ketones, it is generally ineffective for the reduction of nitro groups on its own. jsynthchem.com However, its reducing power can be enhanced by the addition of transition metal complexes. For instance, a system utilizing sodium borohydride in the presence of Ni(PPh₃)₄ has been shown to effectively reduce nitro compounds to their corresponding amines in an ethanol solvent. jsynthchem.com

Other methods for the reduction of aromatic nitro groups include the use of samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium dibromide, which offers good chemoselectivity. organic-chemistry.org Additionally, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source is effective for the selective reduction of nitroarenes, even in the presence of halogens. organic-chemistry.org

The aldehyde group can be readily reduced to a primary alcohol using mild reducing agents like sodium borohydride. The selective reduction of the aldehyde in the presence of the nitro group can be challenging. However, certain reagents and conditions can favor the reduction of one group over the other.

The following table summarizes various reducing agents and their selectivity towards the aldehyde and nitro functional groups.

| Reducing Agent | Functional Group Reduced | Product |

| Sodium Borohydride (NaBH₄) | Aldehyde | 4-Bromo-2-fluoro-6-nitrobenzyl alcohol |

| Sodium Borohydride / Ni(PPh₃)₄ | Nitro | 4-Bromo-2-fluoro-6-aminobenzaldehyde |

| Samarium(0) / 1,1'-dioctyl-4,4'-bipyridinium dibromide | Nitro | 4-Bromo-2-fluoro-6-aminobenzaldehyde |

| Hydrazine Hydrate / Pd/C | Nitro | 4-Bromo-2-fluoro-6-aminobenzaldehyde |

| Lithium Aluminium Hydride (LiAlH₄) | Aldehyde and Nitro | 4-Bromo-2-fluoro-6-aminobenzyl alcohol |

Oxidation Reactions and Formation of Carboxylic Acid Derivatives

The aldehyde functional group in this compound can be oxidized to a carboxylic acid, yielding 4-bromo-2-fluoro-6-nitrobenzoic acid. This transformation is a key step in the synthesis of a variety of derivatives, including esters and amides. Common oxidizing agents for this conversion include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, particularly those involving the sensitive nitro group.

The resulting 4-bromo-2-fluoro-6-nitrobenzoic acid can then be further derivatized. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.

Condensation Reactions and Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

These Schiff bases are valuable intermediates in organic synthesis. The imine nitrogen can act as a nucleophile or a directing group in subsequent reactions. Furthermore, the C=N double bond can be reduced to form secondary amines. The electronic and steric properties of the substituent on the amine nitrogen can significantly influence the reactivity and stability of the resulting Schiff base.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation in Derivatives

The bromine and fluorine atoms on the aromatic ring of this compound and its derivatives provide handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of a diverse range of complex molecules.

Common cross-coupling reactions include:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.

Buchwald-Hartwig Etherification: Similar to the amination reaction, this method facilitates the formation of C-O bonds by coupling the aryl bromide with an alcohol or a phenol.

The reactivity of the C-Br and C-F bonds towards oxidative addition to the palladium catalyst differs, with the C-Br bond being significantly more reactive. This difference in reactivity can be exploited to achieve selective cross-coupling at the bromine position while leaving the fluorine atom intact.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For 4-Bromo-2-fluoro-6-nitrobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific experimental ¹³C NMR data for this compound has not been reported in the available literature. A ¹³C NMR spectrum would be expected to show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the six carbons of the substituted benzene (B151609) ring. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Experimental Infrared (IR) spectra for this compound are not available in the reviewed literature. However, a theoretical IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include the C=O stretching of the aldehyde, the N-O stretching of the nitro group, the C-Br stretching, the C-F stretching, and various vibrations associated with the substituted aromatic ring.

Raman Spectroscopy

There is no available Raman spectroscopy data for this compound in the public domain. Raman spectroscopy would complement IR spectroscopy by providing information on the polarizability of the molecular bonds. It would be particularly useful for observing symmetric vibrations and the carbon-carbon bonds within the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

Molecular Weight Determination

The molecular formula for this compound is C₇H₃BrFNO₃. The calculated molecular weight of this compound is approximately 248.01 g/mol . nih.govsynquestlabs.comcymitquimica.comchemscene.com This value is a critical piece of data for the initial identification of the compound in a mass spectrum, where it would correspond to the mass-to-charge ratio (m/z) of the molecular ion peak [M]⁺. The presence of bromine is typically indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis

While specific experimental mass spectral data for this compound is not widely available in the reviewed literature, a probable fragmentation pattern can be predicted based on the known fragmentation of related substituted benzaldehydes and aromatic nitro compounds. The fragmentation process in electron ionization mass spectrometry (EI-MS) typically involves the loss of stable neutral molecules and radicals.

Key predicted fragmentation pathways for this compound include:

Loss of a hydrogen atom: A peak at [M-1]⁺ can be expected due to the loss of the aldehydic hydrogen.

Loss of the formyl group: Cleavage of the C-C bond between the aromatic ring and the aldehyde group would result in the loss of a CHO radical, leading to a fragment at [M-29]⁺.

Loss of the nitro group: The expulsion of a nitro group (NO₂) as a radical would generate a significant fragment at [M-46]⁺.

Loss of nitric oxide: A common fragmentation pathway for aromatic nitro compounds is the loss of nitric oxide (NO), which would produce a fragment at [M-30]⁺. This can be followed by the loss of carbon monoxide (CO).

Loss of bromine: Cleavage of the carbon-bromine bond would result in a fragment at [M-79/81]⁺.

Loss of fluorine: The loss of a fluorine atom would lead to a fragment at [M-19]⁺.

A summary of these predicted key fragments is presented in the interactive data table below.

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Lost Neutral/Radical Fragment |

| [M]⁺ | ~248/250 | - |

| [M-H]⁺ | ~247/249 | H• |

| [M-F]⁺ | ~229/231 | F• |

| [M-CHO]⁺ | ~219/221 | CHO• |

| [M-NO]⁺ | ~218/220 | NO• |

| [M-NO₂]⁺ | ~202/204 | NO₂• |

| [M-Br]⁺ | ~169 | Br• |

Note: The table shows predicted values. The m/z values are approximated and the presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological or material context.

As of the date of this article, a specific single-crystal X-ray structure for this compound has not been reported in the major crystallographic databases. However, insights into its likely solid-state structure can be inferred from published studies on other multi-substituted benzaldehyde (B42025) derivatives. nih.gov

It is anticipated that the crystal packing of this compound would be influenced by a combination of intermolecular forces. These would likely include:

Dipole-dipole interactions: Arising from the polar carbonyl (C=O) and nitro (NO₂) groups.

Halogen bonding: The bromine atom could participate in halogen bonding interactions with the nitro or carbonyl oxygen atoms of neighboring molecules.

Weak C-H···O and C-H···F hydrogen bonds: The aromatic and aldehydic hydrogen atoms could form weak hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups, and with the fluorine atom of adjacent molecules.

Computational Chemistry and Theoretical Studies

Molecular Geometry Optimization and Conformational Analysis of 4-Bromo-2-fluoro-6-nitrobenzaldehyde

The first step in the theoretical investigation of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms, known as the global minimum on the potential energy surface. This process also involves conformational analysis to identify different spatial arrangements (conformers) and their relative energies.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. scirp.org For molecules like substituted benzaldehydes, DFT methods, particularly using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p), are standard for geometry optimization. nih.gov

Such calculations for this compound would determine the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The optimization process ensures that the calculated structure is at a stable point on the potential energy surface, which is confirmed when no imaginary vibrational frequencies are found. nih.gov Studies on similar substituted benzaldehydes have successfully used DFT to correlate theoretical data with experimental results from techniques like X-ray diffraction. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: The following data is illustrative of typical parameters for similar structures and not from a specific calculation on this compound.

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | 1.21 | Bond Angle | C-C-H (ring) | 120.0 |

| Bond Length | C-C (aromatic) | 1.40 | Bond Angle | C-C-C (ring) | 120.0 |

| Bond Length | C-Br | 1.90 | Bond Angle | O-N-O | 125.0 |

| Bond Length | C-F | 1.35 | Bond Angle | C-C-CHO | 122.0 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The foundational ab initio method is the Hartree-Fock (HF) theory, which provides a reasonable first approximation of the molecular wavefunction and energy. scirp.org However, HF theory does not fully account for electron correlation—the interaction between individual electrons.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory are employed. psu.edu MP theory adds electron correlation effects as a perturbation to the HF result, with MP2 (second-order) being the most common level. nist.gov These methods are more computationally demanding than DFT but can provide benchmark-quality results for smaller systems. For a molecule like this compound, MP2 calculations could be used to refine the geometry and energy obtained from DFT, offering a higher level of theoretical accuracy.

Electronic Structure and Properties

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods provide deep insights into the electronic properties, including the distribution of charge and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the presence of strong electron-withdrawing groups (nitro, fluoro, bromo) is expected to lower the energy of the LUMO, making the molecule a potent electrophile. The HOMO-LUMO gap analysis helps in understanding the charge transfer interactions that can occur within the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govyoutube.com The map is plotted on the molecule's electron density surface, using a color scale to denote different electrostatic potential values.

Red : Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue : Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack.

Green/Yellow : Regions of neutral or intermediate potential.

For this compound, the MEP map would predictably show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the aldehyde and nitro groups. The area around the aromatic ring and the halogen atoms would exhibit varied potential, while the hydrogen atom of the aldehyde group would likely be associated with a region of positive potential (blue). nih.gov

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. These are calculated using the energies of the frontier orbitals. A key local reactivity descriptor is the Fukui function, which indicates the propensity of each atomic site in a molecule to accept or donate electrons. It helps pinpoint the most reactive centers for nucleophilic, electrophilic, and radical attacks. nih.gov

Table 2: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

These descriptors, derived from computational analysis, provide a comprehensive theoretical understanding of the chemical nature of this compound.

Spectroscopic Property Simulations

Computational methods are instrumental in the interpretation and prediction of spectroscopic data. Techniques such as Density Functional Theory (DFT) are widely employed to simulate the vibrational and nuclear magnetic resonance spectra of molecules like this compound, providing a deeper understanding of their structural and electronic properties.

The vibrational spectrum of a molecule is a unique fingerprint that provides information about its constituent functional groups and their arrangement. Computational simulations, particularly using DFT methods with basis sets like B3LYP/6-311+G(d,p), are commonly used to calculate the vibrational frequencies and intensities of organic molecules. For substituted benzaldehydes, these calculations help in the assignment of complex spectral features observed in experimental infrared (IR) and Raman spectroscopy.

For instance, in a study on the related compound 4-methyl-3-nitrobenzoic acid, DFT calculations were used to assign the vibrational modes. scirp.org The C-H stretching vibrations were predicted to appear in the 3000-3100 cm⁻¹ region, while C-C stretching vibrations of the aromatic ring were assigned to bands around 1600 cm⁻¹. scirp.org The characteristic asymmetric stretching mode of the nitro group (NO₂) was assigned to a strong absorption band around 1533 cm⁻¹. scirp.org Similar computational approaches would be applied to this compound to predict its vibrational spectrum and aid in the interpretation of experimental data.

Below is an illustrative table of predicted vibrational frequencies for a related substituted nitroaromatic compound, demonstrating the type of data generated from such computational studies.

Table 1: Illustrative Predicted Vibrational Frequencies and Assignments for a Substituted Nitroaromatic Compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3090 | Medium | Aromatic C-H stretch |

| 1710 | Strong | C=O (aldehyde) stretch |

| 1605 | Strong | Aromatic C-C stretch |

| 1540 | Very Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 1280 | Medium | C-N stretch |

| 1150 | Medium | C-F stretch |

| 850 | Medium | C-Br stretch |

This table is illustrative and presents typical vibrational frequencies for a substituted nitrobenzaldehyde based on computational studies of related compounds. The assignments are based on the analysis of vibrational modes from DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning the signals in experimental spectra and for confirming the structure of newly synthesized compounds. The accuracy of these predictions can be enhanced by including solvent effects in the calculations. nih.gov

For substituted benzaldehydes, the chemical shift of the aldehydic proton is typically observed in the range of 9.5-10.5 ppm in the ¹H NMR spectrum. The aromatic protons exhibit complex splitting patterns and chemical shifts that are highly dependent on the nature and position of the substituents. In a molecule like this compound, the electron-withdrawing effects of the nitro, fluoro, and bromo groups, as well as the aldehyde, would significantly influence the chemical shifts of the aromatic protons.

Computational studies on halogenated purine (B94841) deoxynucleosides have demonstrated that DFT calculations can effectively predict ¹³C and ¹⁵N chemical shifts, with improved accuracy when solvation effects are considered. nih.gov Similar methodologies would be employed to simulate the NMR spectra of this compound.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Nitrobenzaldehyde

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | 189.5 |

| C-NO₂ | 150.2 |

| C-F | 162.1 (doublet, ¹JC-F) |

| C-Br | 118.0 |

| C-H | 130.5 |

| C (quaternary) | 135.8 |

This table is illustrative and presents typical ¹³C NMR chemical shifts for a substituted nitrobenzaldehyde based on computational studies of related compounds. The exact values for this compound would require specific calculations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This is particularly useful for understanding the reactivity of complex molecules like this compound in various chemical transformations.

For example, DFT calculations have been used to investigate the 1,3-dipolar cycloaddition reactions of nitrobenzaldehydes. acs.org These studies shed light on the role of catalysts, the stereoselectivity of the reaction, and the possibility of retro-cycloaddition pathways. acs.org Computational investigations into the photoinduced electron transfer (PET) reactions of substituted benzaldehyde (B42025) oxime ethers have also been conducted to understand the formation of phenanthridines. nih.gov Such studies provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone. The insights gained from these computational studies can be used to optimize reaction conditions and design more efficient synthetic routes.

Solvent Effects on Molecular Structure and Reactivity, Investigated Computationally

The solvent in which a reaction is carried out can have a significant impact on the structure, reactivity, and spectroscopic properties of the solute molecules. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated environment.

Studies on nitro-substituted benzaldehydes and other aromatic compounds have shown that solvent polarity can influence their electronic structure and spectroscopic behavior. psu.edu For instance, computational investigations on o-nitrobenzaldehyde have utilized the PCM model to support experimental findings on its photochemistry in different solvents. The choice of solvent can affect the relative energies of the ground and excited states, which in turn can alter the reaction pathways and product distributions. For this compound, computational studies of solvent effects would be crucial for understanding its behavior in different reaction media and for predicting how its properties might change in various applications.

Advanced Applications in Chemical Synthesis and Materials Science

4-Bromo-2-fluoro-6-nitrobenzaldehyde as a Building Block in Complex Organic Synthesis

This compound is a valuable scaffold for synthetic chemists. The aldehyde group serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, while the three distinct substituents on the aromatic ring (bromo, fluoro, nitro) offer a platform for sequential and regioselective transformations. The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the aldehyde and the aromatic ring itself toward certain reactions.

Precursor for the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this aldehyde is a potent precursor for creating such structures. nih.gov The aldehyde functionality can readily undergo condensation reactions with a variety of dinucleophiles to form a wide range of heterocycles. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.

Furthermore, the nitro group is a key functional group that can be readily reduced to an amino group. This in-situ generation of an ortho-aminoaldehyde derivative opens up a plethora of intramolecular cyclization possibilities to form nitrogen-containing heterocycles. The presence of the bromo and fluoro groups provides additional sites for synthetic elaboration, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to append further complexity to the heterocyclic core. researchgate.net The high reactivity of nitro-substituted alkenes and aldehydes in forming heterocycles through Michael additions, cycloadditions, and cascade reactions highlights the potential of this compound. rsc.orgresearchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reactant(s) | Key Transformation(s) | Resulting Heterocycle Core |

|---|---|---|

| Hydrazine derivatives | Condensation, Cyclization | Pyrazole |

| Amidines | Condensation, Cyclization | Pyrimidine |

| 1,2-Diamines | Condensation, Reduction of Nitro Group, Cyclization | Benzimidazole |

| Amino acids | Reductive Amination, Cyclization | Benzodiazepine |

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules. The aldehyde group is a classic participant in many named MCRs. The enhanced electrophilicity of the aldehyde carbon in this compound, due to the strongly electron-withdrawing nitro and fluoro groups, makes it an excellent substrate for such reactions.

For example, it could be employed in the Ugi or Passerini reactions to generate complex acyclic structures bearing multiple functional groups. Its derivatives can also participate in cascade or tandem reactions, where a single event triggers a sequence of bond-forming transformations, often leading to the rapid assembly of intricate molecular frameworks. rsc.org The potential for nitroalkenes to engage in MCRs underscores the utility of this nitro-substituted aldehyde in similar transformations. researchgate.net

Design and Synthesis of Functional Materials Incorporating this compound Derivatives

The unique combination of functional groups suggests that derivatives of this compound could be incorporated into advanced functional materials.

Potential in Optoelectronic Material Development

Aromatic nitro compounds are well-known for their electron-accepting properties and are often used in the design of materials with interesting optical and electronic characteristics. The significant dipole moment and polarizability arising from the combination of nitro, fluoro, and bromo groups on the aromatic ring could lead to derivatives with non-linear optical (NLO) properties. Such materials are valuable for applications in telecommunications and optical computing. Furthermore, the aldehyde can be converted into a conjugated system (e.g., a stilbene (B7821643) derivative via a Wittig reaction), which could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) as electron-transport or emissive layer components. The synthesis of p-nitrobenzaldehyde is noted as important for creating non-linear optic materials. researchgate.net

Exploration in Polymer Chemistry

The aldehyde functionality provides a direct route for incorporating this molecule into polymer backbones. Condensation polymerization with difunctional monomers, such as diamines or diols, could yield polymers like polyimines (Schiff base polymers) or polyacetals. These polymers, containing halogen and nitro functionalities at regular intervals, would have tunable properties. The bromo and fluoro atoms could serve as sites for post-polymerization modification, allowing for the grafting of side chains or cross-linking of the polymer network to fine-tune properties like solubility, thermal stability, and refractive index.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The specific arrangement of substituents in this compound gives it a unique reactivity profile that can be exploited to develop new synthetic methods. The fluorine atom is positioned ortho to the powerful electron-withdrawing nitro group, making it highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the fluorine atom with a wide range of nucleophiles (O, N, S-based) while leaving the bromine atom untouched.

Conversely, the bromine atom is an ideal handle for organometallic cross-coupling reactions. This differential reactivity between the two halogen atoms allows for programmed, stepwise functionalization of the aromatic ring. A synthetic strategy could first involve an SNAr reaction at the fluorine position, followed by a Suzuki or Sonogashira coupling at the bromine position, leading to highly substituted and complex aromatic products from a single starting material. The Kröhnke reaction is a general method for preparing aromatic and heterocyclic aldehydes, including nitrobenzaldehydes, showcasing one of many established routes that can be adapted for this class of compounds. orgsyn.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde nih.gov |

| 4-Bromo-2-nitrobenzyl alcohol chemicalbook.com |

| 4-Bromo-2-nitrobenzaldehyde (B1297750) chemicalbook.combldpharm.combiosynth.comchemscene.comsigmaaldrich.com |

| 4-Bromo-2-fluorobenzaldehyde google.combldpharm.com |

| p-nitrobenzaldehyde researchgate.net |

| o-nitrobenzylpyridinium bromide orgsyn.org |

| N-(p-dimethylaminophenyl)-α-(o-nitrophenyl)nitrone orgsyn.org |

| Hydrazine |

| Hydroxylamine |

| Amidine |

| Amino acid |

| Alkyne |

| Diamine |

| Diol |

| Polyimine |

Future Directions and Research Perspectives

Exploration of Green Chemistry Approaches for the Synthesis of 4-Bromo-2-fluoro-6-nitrobenzaldehyde

Traditional synthetic routes to polysubstituted aromatic compounds often rely on harsh reagents and generate significant waste. The principles of green chemistry offer a framework for developing more environmentally benign and efficient syntheses of this compound.

Future research in this area could explore several promising strategies:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for potentially hazardous reactions like nitration and bromination. chinesechemsoc.orgresearchgate.netnih.govthieme.de The use of microreactors can enhance safety, improve heat and mass transfer, and potentially increase yields and selectivity, reducing the formation of unwanted byproducts. nih.gov Research could focus on optimizing a multi-step flow synthesis, integrating the nitration, bromination, and formylation steps into a continuous process.

Alternative Reagents and Catalysts: The development and application of greener reagents can significantly reduce the environmental impact. For instance, replacing traditional brominating agents with alternatives like N-bromosuccinimide (NBS) in conjunction with in-situ generation methods could minimize the handling of hazardous molecular bromine. researchgate.net Furthermore, exploring solid acid catalysts or enzyme-based approaches (biocatalysis) for the nitration step could offer milder reaction conditions and improved selectivity. mdpi.comrsc.orgresearchgate.net Flavin-dependent nitroreductases, for example, are being investigated for their potential in the synthesis of nitroaromatic compounds. mdpi.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes. rsc.orgyoutube.com Research could focus on engineering enzymes for the specific nitration or halogenation of the benzaldehyde (B42025) precursor. Biocatalytic methods often operate in aqueous media under mild conditions, significantly reducing the use of volatile organic solvents. rsc.org

| Green Chemistry Approach | Potential Advantages for Synthesis | Relevant Research Areas |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, better control over reaction parameters, potential for automation. chinesechemsoc.orgresearchgate.netnih.govthieme.de | Development of multi-step continuous flow synthesis, optimization of residence time and temperature for selectivity. nih.gov |

| Greener Reagents | Reduced toxicity and waste, milder reaction conditions, improved atom economy. mdpi.com | In-situ generation of brominating agents, use of solid acid catalysts for nitration, bromide-bromate couple for bromination. researchgate.netmdpi.com |

| Biocatalysis | High selectivity (regio- and enantio-), mild reaction conditions, use of renewable resources, reduced environmental impact. mdpi.comrsc.orgresearchgate.net | Enzyme engineering for specific halogenation and nitration, cofactor-free biocatalytic hydrogenation of nitro groups. rsc.orgyoutube.com |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanisms of the reactions involved in the synthesis of this compound is crucial for process optimization and safety. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for this purpose. acs.orgacs.orgblogspot.com

Future research will likely involve the application of Process Analytical Technology (PAT) to the synthesis of this compound. chinesechemsoc.org

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to track the concentration of reactants, intermediates, and products over time. rsc.orgresearchgate.netnih.gov Flow NMR setups could be particularly useful for monitoring continuous synthesis processes, providing real-time data on reaction progress and the formation of any impurities. researchgate.net

Raman and Infrared (IR) Spectroscopy: Both Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring chemical transformations by tracking changes in vibrational modes of the molecules. mdpi.commdpi.comsigmaaldrich.com These techniques are well-suited for integration into flow reactors and can provide real-time kinetic data. mdpi.comsigmaaldrich.com Raman spectroscopy, in particular, is advantageous for reactions in aqueous media and can provide a unique molecular fingerprint for each component in the reaction mixture. sigmaaldrich.comthieme-connect.de

Mass Spectrometry (MS): Real-time mass spectrometry techniques can monitor the reaction progress by detecting the molecular weights of the species present in the reaction mixture. researchgate.net

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |

| In-Situ NMR | Detailed structural information, quantification of species, reaction kinetics and mechanism. rsc.orgresearchgate.netnih.gov | Monitoring batch or flow reactions to identify intermediates and optimize conditions. researchgate.net |

| Raman Spectroscopy | Molecular fingerprint, concentration of species, real-time kinetics. mdpi.comsigmaaldrich.comthieme-connect.de | Inline monitoring of continuous flow nitration and bromination steps. mdpi.comsigmaaldrich.com |

| Infrared (IR) Spectroscopy | Functional group analysis, reaction progress, identification of intermediates. mdpi.comacs.org | Real-time analysis of carbonyl and nitro group formation. rsc.org |

| Mass Spectrometry (MS) | Molecular weight of components, reaction progress. researchgate.net | Real-time monitoring of reactant consumption and product formation. researchgate.net |

Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. blogspot.comuwindsor.canih.gov These computational tools can accelerate research by predicting reaction outcomes, designing novel molecules with desired properties, and optimizing synthetic routes.

For this compound, future research in this domain could focus on:

Predicting Reactivity and Regioselectivity: The synthesis of this compound involves electrophilic aromatic substitution, where regioselectivity is a key challenge. Machine learning models, such as RegioSQM and RegioML, have been developed to predict the outcome of such reactions with high accuracy. rsc.orgnih.govsigmaaldrich.com These models can be used to predict the most likely positions for nitration and bromination on the 2-fluorobenzaldehyde (B47322) precursor, guiding the design of more efficient synthetic strategies.

Designing Novel Derivatives: Generative models in AI can design novel molecules de novo with specific desired properties. thieme.deresearchgate.netdu.ac.in By training these models on datasets of known bioactive molecules, it is possible to generate new derivatives of this compound that are optimized for a particular biological target. This approach can significantly accelerate the early stages of drug discovery. rsc.orgacs.org

AI-Driven Synthesis Planning: Computer-aided synthesis planning (CASP) tools are being developed to propose viable synthetic routes for complex molecules. nih.govresearchgate.netnih.gov These AI-powered platforms can analyze vast reaction databases to suggest the most efficient and cost-effective ways to synthesize derivatives of this compound.

| AI/ML Application | Description | Relevance to this compound |

| Reactivity Prediction | ML models predict the outcome and regioselectivity of chemical reactions. rsc.orgyoutube.comnih.govsigmaaldrich.com | Predicting the optimal conditions and regioselectivity for the nitration and bromination steps. nih.govsigmaaldrich.com |

| De Novo Design | Generative AI models design novel molecules with desired properties. thieme.deresearchgate.netdu.ac.inwikipedia.org | Creating new derivatives for applications in drug discovery and materials science. rsc.orgacs.org |

| Synthesis Planning | AI algorithms propose optimal synthetic routes to target molecules. nih.govresearchgate.netnih.gov | Automating the design of synthetic pathways for novel derivatives. nih.gov |

| Catalyst Design | ML algorithms identify optimal catalysts for specific reactions. acs.orgthieme-connect.deacs.org | Discovering new catalysts for more efficient and selective synthesis. chinesechemsoc.org |

Investigation of Stereoselective Synthetic Pathways for Chiral Derivatives (if applicable)

While this compound itself is an achiral molecule, its aldehyde functional group provides a handle for introducing chirality through various asymmetric reactions. The development of stereoselective pathways to chiral derivatives is a significant area of future research, as enantiomerically pure compounds are often required for pharmaceutical applications.

Potential avenues for investigation include:

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze a wide range of enantioselective transformations of aldehydes. acs.orgacs.orgnih.gov Research could focus on the asymmetric α-functionalization of aldehydes derived from the title compound or its use in Michael additions to generate chiral products. nih.govmdpi.com

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the molecule can direct the stereochemical outcome of subsequent reactions. researchgate.netdu.ac.inacs.org Evans oxazolidinones, for example, are widely used to control the stereochemistry of aldol (B89426) and alkylation reactions. youtube.comacs.org

Asymmetric Addition Reactions: The enantioselective addition of organometallic reagents (e.g., organozinc or organolithium) to the aldehyde group can produce chiral secondary alcohols with high enantiomeric excess. mdpi.comrsc.orgthieme-connect.de This approach could be used to synthesize a variety of chiral building blocks.

The aldehyde group of this compound can be a starting point for the synthesis of various chiral structures, including:

Chiral secondary alcohols via enantioselective addition of nucleophiles. mdpi.comthieme-connect.de

Chiral amines through reductive amination with a chiral amine or through asymmetric synthesis. rsc.org

Chiral heterocycles by using the aldehyde in asymmetric cycloaddition reactions. sigmaaldrich.com

| Asymmetric Strategy | Description | Potential Chiral Products |

| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. acs.orgacs.orgnih.gov | Chiral α-functionalized aldehydes, products of Michael additions. nih.govnih.govmdpi.com |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. researchgate.netrsc.orgdu.ac.inacs.org | Enantiomerically pure alcohols, amines, and carboxylic acids after cleavage of the auxiliary. youtube.com |

| Asymmetric Addition | Enantioselective addition of nucleophiles to the aldehyde carbonyl group. mdpi.comrsc.orgthieme-connect.de | Chiral secondary alcohols and their derivatives. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.